molecular formula C10H13NOS B5678893 O-isopropyl phenylthiocarbamate CAS No. 2150-31-4

O-isopropyl phenylthiocarbamate

Cat. No. B5678893
CAS RN: 2150-31-4
M. Wt: 195.28 g/mol
InChI Key: FJFQKLYYYLPHND-UHFFFAOYSA-N
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Description

O-isopropyl phenylthiocarbamate (IPTC) is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. IPTC is a thiocarbamate derivative that is synthesized through a simple and efficient method. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of O-isopropyl phenylthiocarbamate is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can cause various physiological effects.
Biochemical and Physiological Effects:
O-isopropyl phenylthiocarbamate has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and induction of oxidative stress. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

O-isopropyl phenylthiocarbamate has several advantages for use in lab experiments, including its low cost, high purity, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for caution when handling and disposing of the compound.

Future Directions

There are several potential future directions for research on O-isopropyl phenylthiocarbamate. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. Other potential applications include its use as a reagent in organic synthesis and as a probe for studying enzyme activity. Further research is needed to fully understand the mechanism of action of O-isopropyl phenylthiocarbamate and its potential applications in various fields.

Synthesis Methods

O-isopropyl phenylthiocarbamate is synthesized through the reaction of isopropylamine with carbon disulfide, followed by the addition of phenylisothiocyanate. The resulting product is O-isopropyl phenylthiocarbamate, which can be purified through recrystallization. This method is simple, cost-effective, and yields high purity O-isopropyl phenylthiocarbamate.

Scientific Research Applications

O-isopropyl phenylthiocarbamate has been used in various scientific research applications, including as a pesticide, herbicide, and fungicide. It has also been used as a reagent in organic synthesis and as a probe for studying enzyme activity. O-isopropyl phenylthiocarbamate has been shown to have potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

O-propan-2-yl N-phenylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8(2)12-10(13)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFQKLYYYLPHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944109
Record name O-Propan-2-yl hydrogen phenylcarbonimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Isopropyl-N-phenylthioimidocarbonic acid

CAS RN

2150-31-4
Record name NSC4621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Propan-2-yl hydrogen phenylcarbonimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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